2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a solvent such as toluene and a catalyst like glacial acetic acid . Another method involves the esterification of anthranilic acid followed by coupling with phthaloyl-protected alanine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isoindoline-1,3-dione compounds.
Scientific Research Applications
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit specific enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimide derivatives: Structurally related compounds that also possess a dioxoisoindoline moiety.
Uniqueness
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is unique due to the presence of both the acetylphenyl and isoindoline-1,3-dione groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H15NO5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H15NO5/c1-14(25)17-9-4-5-12-20(17)29-23(28)15-7-6-8-16(13-15)24-21(26)18-10-2-3-11-19(18)22(24)27/h2-13H,1H3 |
InChI Key |
GSCACHPSCNIHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.